molecular formula C11H11FN2O B14127211 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine CAS No. 1160245-91-9

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine

Katalognummer: B14127211
CAS-Nummer: 1160245-91-9
Molekulargewicht: 206.22 g/mol
InChI-Schlüssel: VPXXMMNCEUTROL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is a synthetic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorine atom on the phenyl ring, which can be accomplished using fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoroamphetamine: A stimulant drug with similar structural features.

    3-Fluorophenylisoxazole: Another isoxazole derivative with a fluorophenyl group.

Uniqueness

3-(3-Fluorophenyl)-N-methyl-5-isoxazolemethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its ability to interact with biological targets, while the isoxazole ring contributes to its stability and reactivity.

Eigenschaften

CAS-Nummer

1160245-91-9

Molekularformel

C11H11FN2O

Molekulargewicht

206.22 g/mol

IUPAC-Name

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-3-2-4-9(12)5-8/h2-6,13H,7H2,1H3

InChI-Schlüssel

VPXXMMNCEUTROL-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC(=NO1)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.